

(6-Butoxy-5-chloropyridin-3-yl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Butoxy-5-chloropyridin-3-yl)boronic acid

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An In-Depth Technical Guide to **(6-Butoxy-5-chloropyridin-3-yl)boronic acid** for Advanced Drug Discovery

Executive Summary: **(6-Butoxy-5-chloropyridin-3-yl)boronic acid** is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyridine ring, makes it a valuable reagent for introducing this motif into complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed examination of its synthesis, and a practical guide to its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The protocols and mechanistic insights herein are intended to provide senior scientists with the authoritative grounding necessary for its effective utilization in pharmaceutical research and development programs.

Compound Identification and Physicochemical Properties

(6-Butoxy-5-chloropyridin-3-yl)boronic acid is a stable, solid-state organoboron compound. Its utility is primarily derived from the boronic acid functional group, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The butoxy and chloro substituents on the pyridine ring allow for fine-tuning of steric and electronic properties, as well as providing additional vectors for synthetic elaboration.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	229.47 g/mol	[1] [2]
Molecular Formula	C ₉ H ₁₃ BCINO ₃	[1] [2]
CAS Number	1150114-71-8	[1] [2]
Canonical SMILES	CCCCOC1=C(Cl)C=C(C=N1)B (O)O	[1]
Typical Purity	≥95%	[1]

| Storage Conditions | 2-8 °C, under inert atmosphere |[\[1\]](#) |

Caption: Chemical structure of **(6-Butoxy-5-chloropyridin-3-yl)boronic acid**.

Synthesis Strategy: Regioselective Borylation

The synthesis of substituted pyridinyl boronic acids is a critical process for creating bespoke building blocks for drug discovery. A common and effective strategy involves a regioselective halogen-metal exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[\[3\]](#) For the title compound, a plausible route begins with a suitably substituted pyridine precursor, such as 3-bromo-5-chloro-6-butoxypyridine.

The rationale for this approach hinges on the differential reactivity of halogen atoms on the pyridine ring, which can be exploited to direct the borylation to the desired position.[\[3\]](#) A lithium-halogen exchange at a low temperature, for instance, can selectively generate a lithiated pyridine intermediate, which is then quenched with a borate ester (e.g., triisopropyl borate) to form the boronate ester. Subsequent acidic hydrolysis yields the final boronic acid.

Caption: Plausible synthetic workflow for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

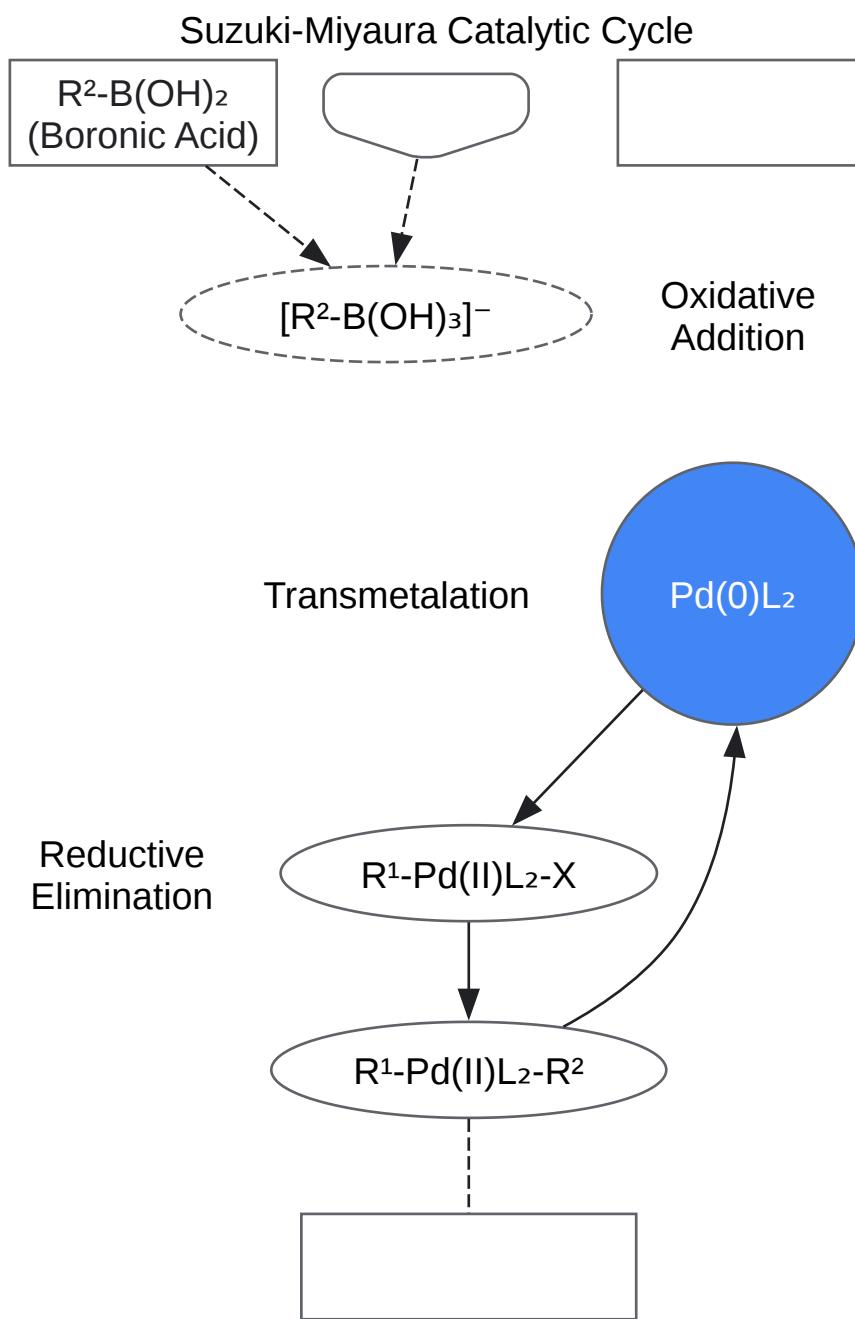
Boronic acids are indispensable reagents in synthetic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[4] This reaction forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate) using a palladium catalyst. Its widespread use in drug discovery is due to its high functional group tolerance, stereospecificity, and generally mild reaction conditions.^{[5][6]}

(6-Butoxy-5-chloropyridin-3-yl)boronic acid is specifically designed for this purpose, enabling the direct installation of the 6-butoxy-5-chloropyridin-3-yl moiety onto an aryl, heteroaryl, or vinyl scaffold. This is a powerful method for constructing biaryl and hetero-biaryl structures, which are privileged motifs in many pharmacologically active molecules.^[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R^1-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid ($R^2-B(OH)_2$), activated by a base, transfers its organic group (R^2) to the palladium center, displacing the halide. The base (e.g., K_2CO_3 , Cs_2CO_3) is crucial for forming a more nucleophilic boronate species, which facilitates this step.^[4]
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated as the final product (R^1-R^2), regenerating the Pd(0) catalyst, which re-enters the cycle.

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- To cite this document: BenchChem. [(6-Butoxy-5-chloropyridin-3-yl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522740#6-butoxy-5-chloropyridin-3-yl-boronic-acid-molecular-weight]

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